molecular formula C13H9ClF2S B8000175 1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B8000175
M. Wt: 270.73 g/mol
InChI Key: SMJYMGODFUMCKI-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of fluorine, chlorine, and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1,3-difluorobenzene with 3-chlorobenzenethiol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove halogen atoms or to alter the oxidation state of sulfur.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways. The presence of halogen and sulfur atoms allows for strong interactions with biological molecules, potentially inhibiting or modifying the activity of enzymes and receptors. The exact pathways depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
  • 1,3-Difluoro-4-[(3-bromophenyl)sulfanylmethyl]benzene
  • 1,3-Difluoro-4-[(3-iodophenyl)sulfanylmethyl]benzene

Uniqueness

1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is unique due to the specific combination of fluorine, chlorine, and sulfur atoms, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[(3-chlorophenyl)sulfanylmethyl]-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJYMGODFUMCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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